6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Overview
Description
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a brominated derivative of indazole, a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with various biological targets, including kinases such as chk1, chk2, and sgk . These kinases play crucial roles in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives often exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Given the potential targets, it could influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the known effects of indazole derivatives, it could potentially influence cell cycle progression and dna damage response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid typically involves the bromination of 2-methyl-2H-indazole-3-carboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous medium, reflux conditions.
Reduction: LiAlH4, ether solvent, low temperatures.
Substitution: NaN3, polar aprotic solvents, room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: This compound has shown potential in biological studies, particularly in the development of anticancer, antiangiogenic, and antioxidant agents. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It has been studied for its inhibitory activity against various diseases, including cancer and viral infections.
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are often incorporated into drugs and pesticides due to their biological activity.
Comparison with Similar Compounds
3-Bromo-2H-indazole-6-carboxylic acid
2-Methyl-2H-indazole-3-carboxylic acid
6-Bromo-1H-indazole-3-carboxylic acid
Uniqueness: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid stands out due to its specific substitution pattern, which influences its reactivity and biological activity
Properties
IUPAC Name |
6-bromo-2-methylindazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIYXJKTORVOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656759 | |
Record name | 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021859-33-5 | |
Record name | 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021859-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methyl-2H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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